molecular formula C39H59N9O11 B3342277 HCV Core Protein (19-25) CAS No. 153299-82-2

HCV Core Protein (19-25)

Cat. No. B3342277
CAS RN: 153299-82-2
M. Wt: 829.9 g/mol
InChI Key: MFFBHXGACRCPGU-HDTZAMLJSA-N
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Description

The HCV Core Protein (19-25) is a part of the Hepatitis C Virus (HCV) core protein . The HCV core is a structural protein that aggregates to form the viral capsid, a spherical structure that surrounds and protects the viral genomic RNA . It is the first protein to be translated from the HCV genome .


Synthesis Analysis

The HCV core protein is known to have numerous functional activities. These include its likely role in encapsidation of viral RNA, a regulatory effect on cellular and unrelated viral promoters, interactions with a number of cellular proteins . It was demonstrated that the N-terminal part of the core (82 first amino acids) was sufficient to trigger the formation of nucleocapsid-like particles in vitro when structured RNA was added to the purified protein .


Molecular Structure Analysis

The mature core protein is composed of two distinct domains: D1 (at the N-terminal region) and D2 (at the C-terminal region). The D1 domain is highly flexible in structure and subdivided into three basic domains (BD): BD1, BD2, and BD3. During assembly, the D1 domain is involved in RNA binding and oligomerization (around the RNA scaffolding) to form the nucleocapsid .


Chemical Reactions Analysis

The HCV core protein physically associates with the 14-3-3 protein which is an adapter molecule of Ras/Raf/MAP kinase signaling pathway . Using mutational analysis, the HCV core protein responsive element in the p21 promoter is mapped downstream of the p53-binding site, suggesting an independent effect of the core protein on p53 and p21 .


Physical And Chemical Properties Analysis

The HCV core protein is highly basic and acts as a carrier/chaperone for RNA . It contains three major domains with particular functions . The N-terminal hydrophilic domain of approximately 120 amino acids (domain D1), a highly basic region with many positively charged amino acids that is involved mainly in RNA binding .

Mechanism of Action

The HCV core protein has been shown to have a modulatory role in programmed cell death or apoptosis under certain conditions, involvement in cell growth promotion and immortalization, induction of HCC in transgenic mice, and a possible immunoregulatory role . These intriguing properties suggest that the core protein, in concert with cellular factors, may contribute to pathogenesis during persistent HCV infection .

Safety and Hazards

The HCV core protein has been associated with a number of health risks. Chronic HCV infection often leads to a prolonged and persistent infection, and an association between hepatocellular carcinoma (HCC) and HCV infection has been noted . The pathogenesis of liver damage is at least in part related to virus-mediated factors .

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H59N9O11/c1-22(2)32(47-36(55)27(21-31(50)51)45-35(54)26(15-16-30(41)49)43-33(52)24-13-8-18-42-24)37(56)44-25(12-6-7-17-40)34(53)46-28(20-23-10-4-3-5-11-23)38(57)48-19-9-14-29(48)39(58)59/h3-5,10-11,22,24-29,32,42H,6-9,12-21,40H2,1-2H3,(H2,41,49)(H,43,52)(H,44,56)(H,45,54)(H,46,53)(H,47,55)(H,50,51)(H,58,59)/t24-,25-,26-,27-,28-,29-,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFBHXGACRCPGU-HDTZAMLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H59N9O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

829.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

HCV Core Protein (19-25)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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